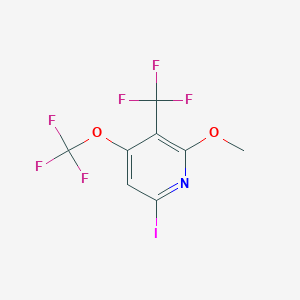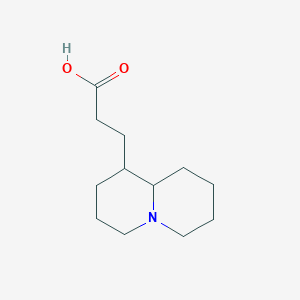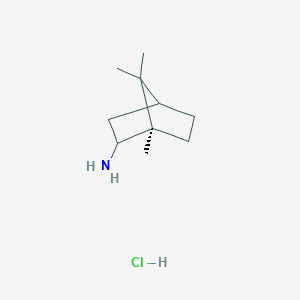![molecular formula C18H17N5O3S2 B14800734 3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14800734.png)
3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that features a unique combination of functional groups, including a phenylsulfonyl group, a tetrahydrofuran ring, and a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thienopyrimidine derivative and an azide compound under thermal or catalytic conditions.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the core structure using a phenylsulfonyl chloride reagent in the presence of a base such as triethylamine.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This can be accomplished through a nucleophilic substitution reaction using a tetrahydrofuran-2-ylmethyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the tetrahydrofuran ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated or modified tetrahydrofuran derivatives.
Substitution: Various substituted thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives.
Applications De Recherche Scientifique
3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-d]pyrimidin-5-amine
- 3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[1,5-a]pyrimidin-5-amine
Uniqueness
3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural features allow for a wide range of chemical modifications and biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H17N5O3S2 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
10-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C18H17N5O3S2/c24-28(25,13-6-2-1-3-7-13)18-17-20-16(19-11-12-5-4-9-26-12)15-14(8-10-27-15)23(17)22-21-18/h1-3,6-8,10,12H,4-5,9,11H2,(H,19,20) |
Clé InChI |
VFPSHYIQSHKAFX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14800656.png)
![N-(2,4-dimethylphenyl)-4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14800666.png)
![2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14800689.png)

![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14800708.png)


![5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B14800722.png)
![3-[[(1R)-1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B14800723.png)


![2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B14800752.png)

![(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate](/img/structure/B14800764.png)
